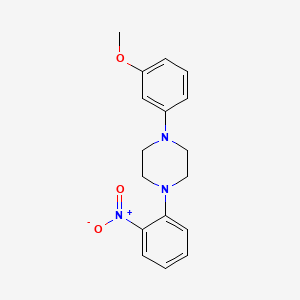

1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-23-15-6-4-5-14(13-15)18-9-11-19(12-10-18)16-7-2-3-8-17(16)20(21)22/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIMFKXWRWGUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperazine Scaffold: a Cornerstone in Medicinal Chemistry and Chemical Biology

The piperazine (B1678402) ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a ubiquitous and privileged scaffold in the fields of medicinal chemistry and chemical biology. Its prevalence is due to a combination of favorable physicochemical properties and synthetic versatility that make it an ideal building block for drug discovery. researchgate.netresearchgate.net The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular libraries with varied biological activities. researchgate.net This structural flexibility enables the piperazine core to act as a linker between different pharmacophores or as a central scaffold for groups that interact with biological targets.

The basic nature of the piperazine nitrogens allows for the formation of salts, which can improve the solubility and pharmacokinetic profile of drug candidates. researchgate.net Furthermore, the piperazine moiety is known to be a key component in many central nervous system (CNS) active drugs, partly due to its ability to cross the blood-brain barrier. researchgate.net The nitrogen atoms can form crucial hydrogen bonds, while attached aromatic rings can engage in π-stacking interactions at receptor sites, significantly influencing the ligand's affinity and pharmacological effect. researchgate.net

The therapeutic applications of piperazine-containing compounds are extensive and diverse, spanning treatments for cancer, microbial and fungal infections, and various CNS disorders. mdpi.commdpi.comacgpubs.org Derivatives have been developed as antipsychotics, antidepressants, and anxiolytics, highlighting the scaffold's profound impact on neuropharmacology. researchgate.netmdpi.com

A Historical Perspective: Substituted Phenylpiperazines As Pharmacological Probes

The exploration of substituted phenylpiperazines as pharmacological agents has a rich history, particularly in the study of the nervous system. These compounds have been instrumental in elucidating the function of various neurotransmitter systems. nih.gov Phenylpiperazine derivatives are a major and thoroughly investigated class of ligands, especially for serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors. nih.gov

Early research identified that two key features for 5-HT1A receptor ligands were a basic nitrogen atom and an aromatic ring. nih.gov Phenylpiperazines fit this pharmacophore model perfectly and became a foundational structure for developing new ligands. Numerous derivatives, such as meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), have been widely used as research tools to probe the function of serotonin receptors. wikipedia.org

The position of substituents on the phenyl ring has been shown to be critical for the pharmacological activity of these compounds. For instance, studies on methoxyphenylpiperazine isomers revealed that 1-(2-methoxyphenyl)piperazine (B120316) (oMPP) acts as a serotonin 5-HT2C receptor antagonist, whereas 1-(3-methoxyphenyl)piperazine (B98948) (mMPP) functions as an agonist at the same receptor. nih.gov This demonstrates how subtle structural changes can dramatically alter the interaction with a biological target, making substituted phenylpiperazines invaluable for studying receptor pharmacology and structure-activity relationships (SAR). nih.gov

Rationale for the Academic Investigation of 1 3 Methoxyphenyl 4 2 Nitrophenyl Piperazine

While specific research dedicated solely to 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from studies on closely related analogues. The compound combines two key pharmacophoric elements: the 1-(3-methoxyphenyl)piperazine (B98948) moiety and a 2-nitrophenyl group attached to the second piperazine (B1678402) nitrogen.

The 1-(3-methoxyphenyl)piperazine fragment is a known agonist at certain serotonin (B10506) receptors. nih.gov The nitrophenyl group, particularly when substituted at the ortho or para position, has been incorporated into various pharmacologically active molecules. For example, a novel compound, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, was synthesized and found to be a potent and selective 5-HT1A receptor antagonist. nih.gov This analogue shares both the methoxyphenylpiperazine and the 2-nitrophenyl motifs with the title compound. The investigation of this antagonist was aimed at developing novel treatments for lower urinary tract disorders by acting on the central nervous system. nih.gov

Therefore, the academic rationale for investigating 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine likely stems from the desire to create new ligands for serotonin receptors. The combination of an agonist-associated fragment (3-methoxyphenylpiperazine) with a moiety found in a potent antagonist (2-nitrophenyl) creates a novel chemical entity whose interaction with serotonin and potentially other CNS receptors would be of significant scientific interest. Researchers would likely be motivated to understand how this specific combination of substituents modulates receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

Scope and Objectives of Research on the Compound and Its Analogues

Established Synthetic Routes to N,N'-Disubstituted Piperazine (B1678402) Derivatives

The construction of N,N'-disubstituted piperazines can be achieved through several robust and versatile chemical transformations. These methods, including transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive amination, provide chemists with a toolbox to access a diverse range of piperazine-containing molecules. nih.gov

Palladium-Catalyzed Buchwald–Hartwig Amination Approaches

The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides and amines, a transformation that is central to the creation of N-arylpiperazines. wikipedia.orgnih.gov The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool in modern organic synthesis. wikipedia.org

The first generation of Buchwald-Hartwig catalysts was effective for coupling secondary amines with aryl bromides. wikipedia.org Subsequent developments, particularly the introduction of bidentate phosphine (B1218219) ligands like BINAP and DPPF, expanded the reaction's utility to include primary amines and allowed for the efficient use of aryl iodides and triflates. wikipedia.org These advanced catalyst systems generally lead to higher reaction rates and improved yields. wikipedia.org The versatility of this methodology has been demonstrated in the synthesis of numerous biologically active compounds and is a key step in the industrial preparation of several pharmaceuticals. nih.gov

Table 1: Examples of Palladium-Catalyzed Buchwald–Hartwig Amination for Piperazine Synthesis

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Chlorides | Piperazine | Pd(0)/DPEphos | Dichloromethane | Room Temp | ~98 | nih.gov |

| Aryl Bromides | Secondary Amines | Pd[P(o-Tolyl)3]2 | Toluene | - | - | wikipedia.org |

| Aryl Iodides | Primary Amines | Pd(dba)2/BINAP | - | - | - | researchgate.net |

Copper-Catalyzed Ullmann-Type Coupling Reactions

The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative route for the formation of C-N bonds, particularly in the synthesis of N-aryl compounds. rsc.org While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient Ullmann-type coupling reactions. researchgate.net These improved methods often employ ligands to facilitate the copper-catalyzed process, allowing for the coupling of aryl halides with a variety of nitrogen-containing nucleophiles, including piperazines. researchgate.netresearchgate.net

The use of ligands such as L-proline and N,N-dimethylglycine has been shown to promote the N-arylation of heterocycles and aliphatic amines, respectively, under more moderate temperatures. researchgate.net These reactions are crucial for the synthesis of various pharmaceutical intermediates. The choice of ligand and reaction conditions can influence the regioselectivity of the arylation, as seen in the coupling of hydrazides with substituted aryl iodides. nih.gov The development of visible-light-driven copper catalysis represents a recent, sustainable advancement in this area. rsc.org

Aromatic Nucleophilic Substitution (SNAr) Reactions

Aromatic Nucleophilic Substitution (SNAr) is a fundamental reaction in organic chemistry for the direct substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub The electron-withdrawing group stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction. pressbooks.pub

In the context of piperazine synthesis, an N-substituted piperazine can act as the nucleophile, displacing a halide or other suitable leaving group from an activated aromatic ring. researchgate.net This method is a straightforward and often high-yielding approach to synthesizing N-arylpiperazines, especially when electron-deficient aryl halides are used as starting materials. mdpi.com The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. nih.gov

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of C-N bonds that involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov This strategy is highly effective for the N-alkylation of piperazines. wm.eduresearchgate.net

The process can be carried out in a one-pot fashion using a variety of reducing agents, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective choice. nih.gov This method has been successfully employed in the synthesis of numerous N,N'-disubstituted piperazines by reacting a pre-existing piperazine or an N-substituted piperazine with an appropriate aldehyde or ketone. nih.govwm.eduresearchgate.net The reaction conditions are generally mild, and the method tolerates a wide range of functional groups.

Table 2: Reductive Amination for the Synthesis of N,N'-Disubstituted Piperazines

| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Key Features | Reference |

| Piperazine | Phenylacetaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | Synthesis of 1,4-diphenethylpiperazine | researchgate.net |

| N-Diphenylmethylpiperazine | Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | Synthesis of 1-benzhydryl-4-benzylpiperazine | researchgate.net |

| N-Boc-piperazine | Various Aldehydes | Sodium Triacetoxyborohydride | - | Used in the synthesis of FDA-approved drugs | nih.gov |

| (S)-Alanine derivative | β-ketoester | Ammonium (B1175870) acetate/Sodium cyanoborohydride | - | Synthesis of 3-substituted piperazine-2-acetic acid esters | nih.gov |

Condensation and Cyclization Reactions

The piperazine ring itself can be constructed through various condensation and cyclization reactions. A traditional approach involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, though this method often requires high temperatures and long reaction times. nih.gov More contemporary methods offer milder conditions and greater efficiency.

One such method involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which allows for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. nih.govorganic-chemistry.org Another approach utilizes manganese(III) acetate-mediated radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to yield piperazine-containing dihydrofurans. nih.govresearchgate.net These modern cyclization strategies provide access to complex piperazine scaffolds that are of significant interest in medicinal chemistry. organic-chemistry.org

Specific Synthesis of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

The synthesis of the target compound, 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine, can be envisioned through the application of the aforementioned synthetic methodologies. A logical and common approach would involve a two-step process: the initial synthesis of the monosubstituted piperazine, 1-(3-methoxyphenyl)piperazine, followed by the introduction of the 2-nitrophenyl group.

The precursor, 1-(3-methoxyphenyl)piperazine, can be synthesized via a palladium-catalyzed reaction between m-bromoanisole and an excess of piperazine in the presence of a base such as sodium tert-butoxide. chemicalbook.com

The subsequent step, the N-arylation of 1-(3-methoxyphenyl)piperazine with a suitable 2-nitro-substituted aryl halide, would lead to the desired product. An Aromatic Nucleophilic Substitution (SNAr) reaction is a highly plausible method for this transformation. Given the activating effect of the ortho-nitro group, reacting 1-(3-methoxyphenyl)piperazine with 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284) in the presence of a base would likely afford 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine in good yield. This type of reaction is a standard method for producing unsymmetrically N,N'-diarylpiperazines.

Alternatively, a Buchwald-Hartwig amination could also be employed for the second step, coupling 1-(3-methoxyphenyl)piperazine with a 2-nitroaryl halide using a palladium catalyst and a suitable ligand.

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target compound, 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine, commences with the preparation of its constituent precursors: 1-(3-methoxyphenyl)piperazine and an activated nitroaromatic compound, typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.

The synthesis of 1-(3-methoxyphenyl)piperazine can be achieved through several established methods. A common approach is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.gov This reaction couples piperazine with an aryl halide, such as 3-bromoanisole, in the presence of a palladium catalyst and a suitable base. chemicalbook.com For instance, piperazine can be reacted with m-bromoanisole using a palladium catalyst in a solvent like o-xylene (B151617) with sodium tert-butoxide (NaOBut) as the base, leading to the formation of N-(3-methoxyphenyl)piperazine with high yields. chemicalbook.com

Another method involves reacting N-BOC piperazine hydrochloride with 3-methoxybromobenzene, followed by the removal of the BOC protecting group with an acid like trifluoroacetic acid. chemicalbook.com

Once the 1-(3-methoxyphenyl)piperazine intermediate is synthesized, it can undergo derivatization. A crucial derivatization is the subsequent N-arylation to introduce the 2-nitrophenyl group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of 1-(3-methoxyphenyl)piperazine acts as a nucleophile, attacking an electron-deficient aromatic ring like 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The nitro group in the ortho position activates the ring towards nucleophilic attack.

The derivatization of piperazine intermediates is a key step in pharmaceutical synthesis, allowing for the introduction of various functionalities to modulate the compound's biological activity. nbinno.com For instance, piperazine can be derivatized with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form UV-active compounds for analytical purposes. jocpr.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, and temperature.

In the context of the Buchwald-Hartwig amination for the synthesis of the 1-(3-methoxyphenyl)piperazine precursor, the choice of palladium source and ligand is critical. While various palladium catalysts can be used, the selection of the phosphine ligand, such as X-Phos or BINAP, can significantly influence the reaction's efficiency. beilstein-journals.org The base also plays a vital role; stronger bases like sodium tert-butoxide are often required for the amination of electron-rich aryl halides. beilstein-journals.org Reactions are typically conducted under an inert atmosphere to prevent catalyst degradation. chemicalbook.com

For the subsequent nucleophilic aromatic substitution step, the reaction conditions are also tailored for optimal results. The choice of solvent can influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices. The reaction temperature is another important factor; heating is often necessary to drive the reaction to completion. The choice of base, such as potassium carbonate, is also important to neutralize the hydrogen halide formed during the reaction.

The table below summarizes typical conditions that can be optimized for the synthesis of N-arylpiperazines.

| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |

| Catalyst/Reagent | Pd(OAc)2, Pd2(dba)3 | - |

| Ligand | X-Phos, BINAP | - |

| Aryl Halide | 3-bromoanisole | 1-fluoro-2-nitrobenzene, 1-chloro-2-nitrobenzene |

| Amine | Piperazine | 1-(3-Methoxyphenyl)piperazine |

| Base | NaOBut, K2CO3 | K2CO3, Et3N |

| Solvent | Toluene, o-xylene, THF | DMF, DMSO, Acetonitrile |

| Temperature | 80-120 °C | Room Temperature to Reflux |

Advanced Synthetic Techniques for Piperazine Ring Functionalization

Beyond the fundamental synthesis of the 1,4-disubstituted piperazine core, advanced techniques allow for the introduction of substituents directly onto the carbon atoms of the piperazine ring, significantly increasing structural diversity.

Carbon-Hydrogen (C-H) Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool for modifying the piperazine scaffold. nih.gov These methods avoid the need for pre-functionalized substrates and can offer high regioselectivity.

Palladium-catalyzed C-H functionalization has been utilized for the arylation of piperazine derivatives. nih.gov This approach often employs a directing group to guide the catalyst to a specific C-H bond. The reaction typically involves a Pd(II) catalyst and an oxidant. For instance, palladium-catalyzed transannular C-H functionalization of alicyclic amines has been demonstrated to be a viable strategy for introducing aryl groups at positions remote from the nitrogen atom. nih.gov

Rhodium-catalyzed C-H functionalization offers alternative pathways for modifying the piperazine ring. Rhodium catalysts have been used for dehydrogenative carbonylation and hydroarylation reactions on N-substituted piperazines. nih.govresearchgate.net For example, Rh(I) catalysts have been employed in the enantioselective C-H functionalization of various substrates. rsc.org

Photoredox catalysis provides a mild and efficient method for the C-H functionalization of piperazines. nih.gov This technique uses light to generate reactive radical intermediates that can then couple with various partners. For example, iridium-based photocatalysts have been used for the C-H arylation of N-arylpiperazines with 1,4-dicyanobenzene. encyclopedia.pub

Stereoselective Synthesis of Substituted Piperazines

The synthesis of enantiomerically pure substituted piperazines is of great interest in medicinal chemistry, as the stereochemistry of a drug can profoundly impact its biological activity. rsc.orgrsc.org

One approach to stereoselective synthesis is through the use of chiral auxiliaries . For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from R-(−)-phenylglycinol as a chiral auxiliary. rsc.org

Asymmetric catalysis provides a more direct route to chiral piperazines. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral disubstituted piperazin-2-ones with high enantioselectivity, which can then be converted to chiral piperazines. rsc.orgdicp.ac.cn Iridium-catalyzed reactions have also been shown to produce C-substituted piperazines with high diastereoselectivity. nih.govacs.org

A one-pot, three-component reaction involving the ring-opening of N-activated aziridines with anilines, followed by a Pd-catalyzed annulation with propargyl carbonates, has been reported to yield highly substituted piperazines with excellent stereoselectivity. acs.org

Chemical Modifications and Analog Design Strategies

The design and synthesis of analogues of 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine are driven by the need to explore structure-activity relationships (SAR) and optimize pharmacological properties. acs.orgresearchgate.net The arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

Analog design strategies often focus on modifying the substituents on the two aryl rings. For the 1-(3-methoxyphenyl) moiety, variations can include altering the position of the methoxy (B1213986) group or replacing it with other substituents to probe electronic and steric effects.

For the 4-(2-nitrophenyl) portion, modifications can involve changing the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups. The nitro group can also be reduced to an amino group, which can then be further derivatized to introduce a wide range of functionalities.

The piperazine ring itself can also be a target for modification. As discussed in the previous sections, C-H functionalization and stereoselective synthesis can be used to introduce substituents on the carbon atoms of the piperazine ring, leading to novel analogues with potentially improved properties. rsc.orgrsc.org

The versatile nature of the arylpiperazine scaffold allows for the creation of large libraries of compounds for screening against various biological targets. nih.govnih.gov The insights gained from SAR studies guide the rational design of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles. acs.orgresearchgate.net

In Vitro Functional Assays for Intrinsic Activity

No data available.

Should preclinical data for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine be published and become accessible in the future, a detailed pharmacological profile could then be compiled.

Agonist and Partial Agonist Activity

Arylpiperazine derivatives frequently exhibit agonist or partial agonist activity at serotonergic receptors, which is a key aspect of their pharmacological profile. For instance, studies on novel phenylpiperazine derivatives have demonstrated significant interactions with the serotonin 1A (5-HT1A) receptor. The compound LQFM005 and its hydroxylated metabolite were found to bind to the 5-HT1A receptor with moderate affinity (Ki values around 5-9 µM) and produce anxiolytic- and antidepressant-like effects in behavioral tests, suggesting that these effects are mediated, at least in part, through the activation of 5-HT1A receptors. researchgate.netnih.gov The anxiolytic action of other arylpiperazine derivatives, such as compounds 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide), has also been linked to direct participation of 5-HT1A receptors. nih.gov

Furthermore, some methoxyphenylpiperazine derivatives are known to act as non-selective serotonin receptor agonists. wikipedia.org This broad agonism at serotonin receptors, combined with an ability to inhibit the reuptake and induce the release of monoamine neurotransmitters, contributes to their stimulant-like effects. wikipedia.org

Antagonist and Inverse Agonist Activity

In addition to agonist properties, antagonist activity is a hallmark of many arylpiperazine compounds at various neuroreceptors. The classic arylpiperazine NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is recognized as a potent postsynaptic 5-HT1A serotonin antagonist. nih.gov Derivatives of NAN-190 have been developed that retain high-affinity antagonist activity at 5-HT1A sites while demonstrating improved selectivity over other receptors, such as alpha-1 adrenergic receptors. nih.govnih.gov

Antagonism is not limited to the 5-HT1A receptor. For example, meta-Chlorophenylpiperazine (mCPP) has been identified as an antagonist at the 5-HT7 receptor. nih.gov Moreover, many arylpiperazine derivatives show significant antagonist activity at alpha-1 adrenergic receptors (α1-ARs). nih.gov Specifically designed piperazine compounds have demonstrated high selective antagonist affinities for α1D and α1A-adrenoceptor subtypes. frontiersin.org This α1-AR blocking activity is a common feature of this chemical class and contributes to some of their physiological effects.

Second Messenger Pathway Modulation (e.g., Adenylyl Cyclase Assays)

The interaction of arylpiperazine ligands with their target receptors initiates changes in intracellular second messenger signaling cascades. The functional activity of these compounds is often confirmed through assays that measure these downstream effects. For example, the 5-HT1A antagonist activity of an analog of NAN-190 was confirmed using a 5-HT1A-coupled adenylyl cyclase assay, indicating that its binding to the receptor leads to modulation of this key signaling pathway. nih.gov

Similarly, the antagonist effect of meta-Chlorophenylpiperazine (mCPP) at the 5-HT7 receptor was demonstrated by its ability to block agonist-induced increases in intracellular Ca2+, a critical second messenger. nih.gov The activation of G-protein coupled receptors can lead to the inhibition of adenylyl cyclase, which has been implicated as a major effector for opioid receptors and a critical mediator of their actions. nih.gov While direct data on 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is unavailable, the antagonist properties observed in related compounds suggest that it likely modulates second messenger pathways such as adenylyl cyclase and phospholipase C, depending on the receptor subtype it targets.

In Vivo Preclinical Behavioral and Physiological Studies in Animal Models

Central Nervous System Modulation (e.g., Locomotor Activity, Anxiolysis)

In vivo studies in animal models confirm that the receptor-binding profiles of arylpiperazines translate into significant behavioral effects. A prominent finding is the anxiolytic-like activity of many derivatives.

Anxiolysis: The phenylpiperazine derivative LQFM005 and its metabolite increased the time mice spent in the open arms of the elevated plus-maze (EPM), a classic indicator of an anxiolytic effect. researchgate.netnih.gov This effect was abolished by a 5-HT1A antagonist, confirming the receptor's involvement. nih.gov Similarly, other novel arylpiperazines have been shown to produce significant anxiolytic effects in the EPM test, with mechanisms linked to the serotonergic and, indirectly, the GABAergic systems. nih.gov

Locomotor Activity: The effect of arylpiperazines on spontaneous locomotor activity is variable and appears to be highly dependent on the specific chemical structure and animal strain. For example, oral administration of LQFM005 did not affect the spontaneous locomotor activity of mice. researchgate.netnih.gov In contrast, some methoxyphenylpiperazine derivatives are known to have stimulant properties and can increase locomotor activity. wikipedia.org Studies with 3-chlorophenylpiperazine (CPP) showed that it could inhibit locomotor activity or have no effect, depending on the strain of mice used. nih.gov Furthermore, different isomers of 1-cyclohexyl-x-methoxybenzene have been shown to either facilitate or inhibit motor activity in mice, highlighting how subtle structural changes can produce opposite behavioral outcomes. mdpi.com

| Compound Type/Example | Animal Model | Primary CNS Effect | Observed Outcome | Proposed Mechanism |

|---|---|---|---|---|

| Phenylpiperazine (LQFM005) | Mice | Anxiolysis | Increased time in open arms of Elevated Plus Maze. researchgate.netnih.gov | 5-HT1A receptor activation. nih.gov |

| Phenylpiperazine (LQFM005) | Mice | Locomotor Activity | No effect on spontaneous locomotion. researchgate.netnih.gov | N/A |

| Arylpiperazines (4p, 3o) | Mice | Anxiolysis | Confirmed anxiolytic effects in Elevated Plus Maze. nih.gov | Direct 5-HT1A receptor participation. nih.gov |

| 3-Chlorophenylpiperazine (CPP) | Mice | Locomotor Activity | Inhibited or had no effect, depending on strain. nih.gov | Serotonin-independent mechanism suggested. nih.gov |

| 1-Cyclohexyl-x-methoxybenzene | Mice | Locomotor Activity | Isomers either facilitated or inhibited motor activity. mdpi.com | Not specified |

Cardiovascular System Effects (e.g., Blood Pressure Regulation)

The interaction of arylpiperazine derivatives with adrenergic receptors, particularly alpha-1 adrenoceptors, often results in significant cardiovascular effects. A structurally related compound, SGB 1534, which contains a 4-(o-methoxyphenyl)-1-piperazinyl moiety, was found to be a potent alpha 1-adrenoceptor blocking substance. In anesthetized dogs, intravenous administration of SGB 1534 caused a fall in mean systemic blood pressure and a reduction in systemic vascular resistance. It also eliminated the vasopressor effect induced by the alpha-1 agonist phenylephrine, confirming its mechanism of action. These findings suggest that compounds like 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine may possess hypotensive properties due to the blockade of alpha-1 adrenoceptors.

Other Systemic Effects in Animal Models (e.g., Antiplatelet Activity, Antimicrobial Activity, Anticancer Potential)

Research into the broader therapeutic potential of the arylpiperazine scaffold has revealed a variety of other systemic activities.

Antiplatelet Activity: Several studies have identified N-arylpiperazine derivatives as potential antiplatelet agents. This activity is often linked to the antagonism of alpha 2B-adrenergic receptors (α2B-ARs). One potent compound was found to effectively inhibit platelet aggregation induced by both collagen and ADP/adrenaline. This suggests that the arylpiperazine scaffold is a promising target for developing novel antiplatelet therapies with an alternative mechanism of action to current treatments.

Antimicrobial Activity: The N-arylpiperazine scaffold has been identified as a promising source of new antimicrobial agents. Certain synthetic arylpiperazines have demonstrated potent, broad-spectrum activity against a range of clinically relevant bacteria and fungi, with low cytotoxicity against host cells. Studies have highlighted their potential against species like Staphylococcus aureus, Mycobacterium kansasii, and Mycobacterium marinum. The antimicrobial effect is influenced by the specific substituents on the aryl ring; for example, electron-withdrawing groups like -CF3 or -NO2 have been associated with high antimycobacterial potential. nih.gov

Anticancer Potential: A growing body of evidence supports the anticancer potential of arylpiperazine derivatives. The arylpiperazine-based α1-AR antagonist Naftopidil has demonstrated anticancer activities in numerous studies. nih.gov Derivatives have been shown to inhibit the proliferation of various cancer cell lines, particularly prostate cancer cells. frontiersin.orgmdpi.com The mechanisms of action are varied and can include the disruption of tumor vasculature, mitotic arrest, and induction of apoptosis. nih.govfrontiersin.org Certain derivatives have shown strong cytotoxic activity against human prostate cancer cell lines like LNCaP and DU145. mdpi.com

| Systemic Effect | Finding | Associated Mechanism/Target | Compound Class/Example |

|---|---|---|---|

| Antiplatelet | Inhibition of platelet aggregation induced by collagen and ADP/adrenaline. | Alpha 2B-adrenergic receptor (α2B-AR) antagonism. | N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione. |

| Antimicrobial | Broad-spectrum activity against clinically relevant bacteria and fungi. researchgate.net | Not fully elucidated, but structure-dependent. nih.gov | Various synthetic N-arylpiperazines. researchgate.netnih.gov |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. frontiersin.orgmdpi.com | α1-AR antagonism, tubulin binding, vascular disruption. nih.gov | Naftopidil and other novel arylpiperazine derivatives. nih.govmdpi.com |

Impact of Aromatic Substituents on Receptor Binding and Functional Activity

The nature and position of substituents on the two aromatic rings are primary determinants of a derivative's receptor affinity and efficacy. The interplay between the electron-donating methoxyphenyl moiety and the electron-withdrawing nitrophenyl moiety establishes a complex SAR profile.

Role of Methoxyphenyl Moiety (e.g., positional isomerism, electronic effects)

The methoxyphenyl group is a common feature in many centrally active arylpiperazine ligands, particularly those targeting serotonin 5-HT1A and dopamine D2 receptors. mdpi.comnih.gov Its contribution to receptor binding is influenced by both its electronic properties and its position on the phenyl ring (ortho, meta, or para).

Positional Isomerism: The location of the methoxy group significantly impacts receptor affinity. For 5-HT1A receptors, an ortho-methoxy substituent is generally the most favorable modification, leading to high-affinity ligands. mdpi.comnih.govnih.gov Molecular modeling studies suggest that the oxygen atom of an ortho-methoxy group can act as a hydrogen bond acceptor, forming interactions with key amino acid residues within the receptor's binding pocket. bg.ac.rs In contrast, moving the methoxy group to the meta or para position often results in a decrease in affinity for these specific receptors.

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This electronic enhancement can strengthen favorable edge-to-face or π-π stacking interactions between the ligand's aromatic ring and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's binding site. bg.ac.rs Studies on dopamine D2 receptor ligands have shown that electron-donating groups like -OMe can increase binding affinity compared to unsubstituted or electron-withdrawing substituted analogues. bg.ac.rsnih.gov

Table 1: Illustrative Impact of Methoxyphenyl Isomerism on Receptor Affinity (Ki, nM) This table illustrates general trends observed in the literature for related arylpiperazine scaffolds, as direct comparative data for the 1-(methoxyphenyl)-4-(2-nitrophenyl)piperazine series is not available.

| Methoxy Position | 5-HT1A Affinity (Predicted Trend) | D2 Affinity (Predicted Trend) | Rationale |

| Ortho (2-OCH3) | High | High | Potential for H-bonding with receptor residues; favorable electronic interactions. mdpi.combg.ac.rs |

| Meta (3-OCH3) | Moderate | Moderate-Low | Reduced potential for optimal H-bonding compared to ortho position. |

| Para (4-OCH3) | Moderate-Low | Moderate-Low | Steric and electronic effects are less optimal for key receptor interactions. |

Role of Nitrophenyl Moiety (e.g., electron-withdrawing effects, positional isomerism)

The nitrophenyl moiety introduces strong electron-withdrawing characteristics and the potential for specific hydrogen bonding, which can profoundly affect receptor interactions.

Positional Isomerism: The position of the nitro group is critical and can lead to distinct binding outcomes. An ortho-nitro group, as in the parent compound, is sterically influential and its oxygen atoms are positioned to potentially form hydrogen bonds with specific donor residues in a receptor pocket. mdpi.com Studies on other molecular scaffolds have shown that ortho-nitro substitution can lead to unique interactions, such as with arginine residues, that are not possible for meta or para isomers, resulting in higher activity. mdpi.com Conversely, a para-nitro group might lead to a significant reduction in activity at both 5-HT1A and D2A receptors. Synthesized heterocyclic (2-nitrophenyl)piperazines have been evaluated for their affinity to dopamine and serotonin receptors, showing that this substitution pattern is a key area of investigation. bg.ac.rsbg.ac.rs

Table 2: Illustrative Impact of Nitrophenyl Isomerism on Receptor Affinity (Ki, nM) This table illustrates general trends observed in the literature for related arylpiperazine scaffolds, as direct comparative data for the 1-(3-methoxyphenyl)-4-(nitrophenyl)piperazine series is not available.

| Nitro Position | 5-HT1A Affinity (Predicted Trend) | D2 Affinity (Predicted Trend) | Rationale |

| Ortho (2-NO2) | Variable | Low-Moderate | Potential for specific H-bonding but may introduce steric hindrance or unfavorable electronics. bg.ac.rsmdpi.com |

| Meta (3-NO2) | Low | Low | Unfavorable electronic effect may decrease affinity. bg.ac.rs |

| Para (4-NO2) | Low | Low | Strong electron-withdrawing effect at this position is often detrimental to binding at aminergic receptors. |

Influence of Piperazine Ring Substitution and Conformation

The piperazine core is not merely a linker; its chemical properties and conformational state are integral to the pharmacophore. Its nitrogen atoms and three-dimensional shape play a direct role in receptor binding.

N-Substitution Effects and Basic Nitrogen Importance

The two nitrogen atoms of the piperazine ring have distinct roles. In the 1,4-disubstituted scaffold, the N1 nitrogen is attached to the methoxyphenyl ring and the N4 nitrogen to the nitrophenyl ring. The basicity of these nitrogens is paramount for activity at aminergic receptors.

The more basic nitrogen atom (typically N1 in arylpiperazines) is usually protonated at physiological pH. This positively charged nitrogen forms a crucial ionic bond, or charge-assisted hydrogen bond, with a highly conserved aspartate residue (Asp) in the third transmembrane helix (TM3) of many serotonin and dopamine receptors. mdpi.com This interaction is considered a primary anchor point for the ligand in the binding pocket. Studies that convert one of the basic nitrogens into a less basic amide or replace it with a methine group have shown that both basic nitrogens are often necessary to ensure optimal receptor affinity. nih.govresearchgate.net The loss of basicity at either nitrogen can significantly reduce binding.

C-Substitution Effects (for analogues with carbon substitution)

While the parent compound is unsubstituted on the piperazine carbons, introducing substituents at these positions can be a strategy to modulate activity and selectivity. Adding alkyl or other groups to the carbon atoms of the piperazine ring can have several effects:

Steric Hindrance: Substituents can sterically block the ligand from adopting an optimal binding pose, thereby reducing affinity.

Conformational Locking: C-substitution can restrict the conformational flexibility of the piperazine ring, locking it into a specific chair or boat conformation. This can be beneficial if the locked conformation is the one required for binding (the "bioactive conformation"), but detrimental otherwise.

Altering Lipophilicity: Carbon substituents can change the molecule's lipophilicity, which affects its pharmacokinetic properties and its ability to enter the binding pocket.

Conformational Flexibility and Rigidity of the Piperazine Ring

The piperazine ring typically exists in a dynamic equilibrium between two chair conformations. The orientation of the large N-aryl substituents (axial vs. equatorial) is a key factor. The flexibility of the ring allows the molecule to adapt its shape to fit into the receptor's binding site.

However, excessive flexibility can be entropically unfavorable for binding. Therefore, designing more rigid analogues, where the piperazine ring's conformation is constrained, is a common strategy to enhance affinity and selectivity. This can be achieved by incorporating the piperazine into a larger, bridged, or fused ring system. By reducing the number of available conformations, the energetic cost of binding is lowered, provided the rigid structure matches the receptor's preferred geometry. This conformational restriction helps to precisely orient the key pharmacophoric elements—the aromatic rings and the basic nitrogen—for optimal interaction with receptor residues.

Compound Names Table

| Abbreviation / Number | Full Chemical Name |

| - | 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

| - | 5-HT1A |

| - | D2 |

Pharmacophore Development and Identification of Molecular Determinants of Activity

The development of a precise pharmacophore model for 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine is crucial for understanding its interaction with biological targets and for the rational design of new, more potent, and selective derivatives. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For arylpiperazine derivatives, these models are typically constructed based on their interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.

Key molecular determinants for the activity of arylpiperazine derivatives, including those with methoxyphenyl and nitrophenyl substitutions, have been identified through various studies. The arylpiperazine moiety itself is a critical structural motif. bg.ac.rs The piperazine ring, with its two nitrogen atoms, provides a rigid scaffold and potential hydrogen bond acceptors and donors, which can significantly influence a compound's pharmacokinetic properties and target affinity. researchgate.net

Key Pharmacophoric Features:

Based on broader studies of related arylpiperazine compounds, the following pharmacophoric features can be considered essential for their biological activity:

Aromatic/Hydrophobic Region: The substituted phenyl rings (both the 3-methoxyphenyl (B12655295) and the 2-nitrophenyl groups) provide crucial hydrophobic and aromatic interactions with the receptor's binding pocket.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group on the phenyl ring can act as a hydrogen bond acceptor, which can be a critical interaction point within the receptor.

Positive Ionizable Feature: The nitrogen atom of the piperazine ring is typically protonated at physiological pH, creating a positive ionizable feature that can form an ionic bond with an acidic amino acid residue in the receptor, such as an aspartic acid.

Electron-Withdrawing Group: The nitro group on the second phenyl ring is a strong electron-withdrawing group. The presence and position of such a group can significantly modulate the electronic properties of the phenyl ring and influence binding affinity and selectivity. nih.gov For instance, in a series of nitrophenylpiperazine derivatives studied as tyrosinase inhibitors, the nitro group was found to be an important feature for activity. nih.gov

Research on a series of N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides, which share the arylpiperazine motif, revealed that compounds with a 2-methoxyphenyl substituent exhibited high binding affinity for the 5-HT1A receptor, comparable to the established ligand aripiprazole. bg.ac.rs This suggests that the methoxy group at the ortho position of the phenyl ring is a favorable feature for this particular receptor subtype.

A summary of the key pharmacophoric features and their potential contributions to biological activity is presented in the table below.

| Pharmacophoric Feature | Structural Moiety | Potential Contribution to Biological Activity |

| Aromatic/Hydrophobic Interaction | 3-Methoxyphenyl ring | Interacts with hydrophobic pockets in the receptor binding site. |

| Aromatic/Hydrophobic Interaction | 2-Nitrophenyl ring | Engages in aromatic stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor | Methoxy group (-OCH3) | Forms hydrogen bonds with specific amino acid residues. |

| Positive Ionizable Center | Piperazine Nitrogen | Forms ionic interactions with acidic residues (e.g., Aspartate). |

| Electron-Withdrawing Feature | Nitro group (-NO2) | Modulates the electronic properties of the phenyl ring, influencing binding affinity. nih.gov |

Regioisomeric and Stereoisomeric Effects on Biological Profiles

The biological activity of 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine derivatives is highly sensitive to the specific arrangement of substituents on both the phenyl rings and the piperazine core. Both regioisomerism (the position of substituents) and stereoisomerism (the spatial arrangement of atoms) can have profound effects on the compound's affinity, selectivity, and functional activity at various receptors.

Regioisomeric Effects:

The positions of the methoxy and nitro groups on their respective phenyl rings are critical determinants of the biological profile.

Position of the Methoxy Group: Studies on coumarin-piperazine derivatives have shown that changing the substituent position on the phenylpiperazine moiety can lead to a decrease in activity at serotonin and dopamine receptors. nih.gov For methoxy-substituted arylpiperazines, the position of the methoxy group (ortho, meta, or para) can significantly influence receptor affinity and selectivity. For example, in a study of N-benzimidazole-derived carboxamides, the position of methoxy and hydroxy groups on the phenyl ring strongly impacted their biological activity. mdpi.com The meta position of the methoxy group in the title compound likely confers a specific conformational preference that is optimal for binding to its target(s).

Position of the Nitro Group: The placement of the electron-withdrawing nitro group also plays a crucial role. The ortho position in 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine can induce steric hindrance and alter the electronic distribution of the phenyl ring, which in turn affects interactions with the receptor. A study on nitrophenylpiperazine derivatives as tyrosinase inhibitors highlighted the importance of the nitro group for activity. nih.gov The relative positions of the nitro and piperazine groups on the phenyl ring would be expected to influence the binding mode and potency.

The following table summarizes the potential impact of regioisomeric variations on the biological activity of related arylpiperazine derivatives.

| Regioisomeric Variation | Potential Effect on Biological Activity | Reference Example |

| Methoxy group position (ortho, meta, para) | Alters receptor affinity and selectivity. | The activity of coumarin-piperazine derivatives is sensitive to the substituent position on the phenylpiperazine ring. nih.gov |

| Nitro group position (ortho, meta, para) | Modulates electronic properties and steric interactions, affecting binding. | The presence of an electron-withdrawing nitro group was found to be important for the tyrosinase inhibitory activity of nitrophenylpiperazine derivatives. nih.gov |

Stereoisomeric Effects:

While 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine itself is not chiral, the introduction of chiral centers into its derivatives can lead to stereoisomers with distinct biological activities. Stereochemistry is a pivotal factor in the interaction of drugs with their biological targets, which are themselves chiral. nih.gov

For example, the introduction of a hydroxyl group on a propyl linker between the piperazine and another moiety, as seen in some α1-adrenoceptor antagonists, creates a chiral center. researchgate.net In such cases, the different enantiomers often exhibit different biological activities and receptor subtype selectivities. researchgate.net This stereoselectivity arises from the fact that one enantiomer may fit more favorably into the chiral binding pocket of the receptor than the other.

Computational Chemistry and Molecular Modeling in the Study of 1 3 Methoxyphenyl 4 2 Nitrophenyl Piperazine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, might interact with a biological target.

Identification of Key Binding Site Residues

No studies were identified that performed molecular docking of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine to identify key amino acid residues within a specific protein's binding pocket that are crucial for its interaction.

Prediction of Binding Modes and Affinities

There is no available research detailing the predicted binding modes or calculating the binding affinity (e.g., in kcal/mol) of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine with any specific receptor.

Molecular Dynamics Simulations for Conformational Analysis and Receptor Activation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations could reveal how 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine changes its shape (conformation) and how it might induce changes in a receptor upon binding, leading to activation. However, no MD simulation studies have been published for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To date, no QSAR studies have been reported that include 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine in their dataset to model its activity or predict the activity of related compounds.

De Novo Design and Virtual Screening for Novel Analogues

De novo design involves the creation of novel molecular structures based on the binding site of a target, while virtual screening involves computationally searching large libraries of compounds to identify potential hits. There is no evidence of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine being used as a scaffold or starting point for such computational drug design efforts.

Theoretical Predictions of Reactivity and Stability

Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic properties, reactivity, and stability of a molecule. These theoretical calculations can provide valuable information about a compound's chemical behavior. However, no such theoretical studies specifically examining the reactivity and stability of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine have been found in the scientific literature.

Preclinical Metabolic Pathways and Analytical Quantification of 1 3 Methoxyphenyl 4 2 Nitrophenyl Piperazine

In Vitro Enzymatic Metabolism Studies (e.g., Liver Microsomes)

While specific experimental metabolism data for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is not extensively detailed in published literature, its metabolic fate can be predicted based on well-documented pathways for structurally similar phenylpiperazine derivatives. frontiersin.orgnih.govnih.gov In vitro systems, particularly liver microsomes, are standard tools in preclinical studies to identify metabolic pathways and potential metabolites. nih.govbioivt.comunl.edu These subcellular fractions contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily. nih.gov

Identification of Preclinical Metabolites

The metabolism of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is expected to involve several key enzymatic reactions targeting its distinct chemical moieties. The primary transformations would likely include O-demethylation, aromatic or aliphatic hydroxylation, and nitro-reduction.

Predicted Metabolites of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine:

| Metabolite Name | Predicted Metabolic Reaction | Moiety Targeted |

|---|---|---|

| 1-(3-Hydroxyphenyl)-4-(2-nitrophenyl)piperazine | O-Demethylation | 3-Methoxyphenyl (B12655295) |

| 1-(3-Methoxyphenyl)-4-(2-aminophenyl)piperazine | Nitro-reduction | 2-Nitrophenyl |

| Hydroxylated-1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine | Hydroxylation | Piperazine (B1678402) Ring |

| 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine-N-oxide | N-oxidation | Piperazine Ring |

Characterization of Metabolic Pathways

The formation of the predicted metabolites is governed by specific enzymatic pathways primarily localized in the liver.

O-Demethylation: The conversion of the 3-methoxy group to a 3-hydroxy group is a classic metabolic pathway catalyzed by CYP450 enzymes, particularly the CYP2D6 isoform, which is known to metabolize other methoxyphenylpiperazine compounds. nih.gov This reaction increases the polarity of the molecule, facilitating its eventual excretion.

Nitro-reduction: The reduction of the 2-nitro group to a 2-amino group is another significant biotransformation. This pathway can be catalyzed by both microsomal enzymes (like NADPH-cytochrome P450 reductase) and cytosolic enzymes (like xanthine (B1682287) oxidase) under anaerobic or low-oxygen conditions.

Hydroxylation: The piperazine ring is susceptible to aliphatic hydroxylation, also mediated by CYP450 enzymes. frontiersin.org This can occur at various carbon atoms on the ring, leading to the formation of one or more hydroxylated isomers. Further oxidation of these hydroxylated metabolites could also occur. frontiersin.org

N-dealkylation: Cleavage of the piperazine ring, a pathway observed for some complex piperazine-containing drugs, could lead to the formation of smaller, more polar metabolites. frontiersin.orgdoi.org

Analytical Methodologies for Compound Characterization and Quantification in Research

A suite of analytical techniques is essential for the unambiguous structural confirmation and precise quantification of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine and its metabolites in research and preclinical studies. rsc.orgunodc.org

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, HPLC)

Chromatography is the cornerstone for separating the parent compound from its metabolites and from complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like many piperazine derivatives. rsc.org After separation on a capillary column (e.g., 5% phenyl/95% methyl silicone), the compound is ionized (typically via electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for structural identification. rsc.orgswgdrug.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant method for quantifying drugs and metabolites in biological fluids due to its exceptional sensitivity and selectivity. mdpi.comresearchgate.netmdpi.com The compound is first separated using high-performance liquid chromatography (HPLC), often with a reverse-phase column (e.g., C18 or Phenyl-Hexyl). mdpi.com It is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. mdpi.comeurofins.com

High-Performance Liquid Chromatography (HPLC): Coupled with ultraviolet (UV) detection, HPLC is a robust and cost-effective method for quantification when the high sensitivity of MS is not required. mdpi.com The aromatic rings in the molecule allow for strong UV absorbance, enabling reliable detection. swgdrug.org

Summary of Chromatographic Techniques:

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| GC-MS | Fused silica (B1680970) capillary (e.g., Equity-5) rsc.org | Helium rsc.org | Mass Spectrometry (MS) | Identification & Quantification |

| LC-MS/MS | Reverse-phase (e.g., Phenyl-Hexyl, C18) mdpi.com | Acetonitrile/Water with formic acid or ammonium (B1175870) formate (B1220265) mdpi.com | Tandem Mass Spectrometry (MS/MS) | High-sensitivity Quantification |

| HPLC-UV | Reverse-phase (e.g., C18) | Acetonitrile/Water or Methanol/Buffer researchgate.net | UV/Diode Array Detector | Routine Quantification |

Spectroscopic Techniques (e.g., IR, NMR, UV-Vis)

Spectroscopic methods are indispensable for the initial structural elucidation and confirmation of newly synthesized batches of the compound.

Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the characteristic functional groups. Expected vibrational bands would include C-O stretching for the ether, asymmetric and symmetric N-O stretching for the nitro group, C-N stretching for the piperazine amine, and C=C stretching for the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for providing a complete structural map. ¹H NMR would show distinct signals for the protons on the methoxyphenyl ring, the nitrophenyl ring, the piperazine ring, and the methoxy (B1213986) group. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The compound is expected to exhibit strong absorbance in the UV region due to the presence of two chromophoric phenyl rings. researchgate.net The maximum absorbance wavelength (λmax) in an acidic aqueous solution for the related 1-(3-methoxyphenyl)piperazine (B98948) is around 210 nm. swgdrug.org The addition of the nitrophenyl group would be expected to shift this absorbance.

Summary of Spectroscopic Data:

| Technique | Information Obtained | Expected Key Signals/Features |

|---|---|---|

| FT-IR | Functional Group Identification | ~1520 & 1350 cm⁻¹ (NO₂ stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~2800-3000 cm⁻¹ (C-H stretch) |

| NMR | Molecular Structure Confirmation | Distinct aromatic proton signals (~6.5-8.0 ppm), piperazine proton signals (~3.0-3.5 ppm), methoxy proton signal (~3.8 ppm) |

| UV-Vis | Electronic Transitions | Maximum absorbance (λmax) corresponding to the π→π* transitions of the aromatic systems. |

Thermal Analysis and X-ray Diffraction (for solid-state research)

For the compound in its solid form, these methods provide critical information about its physical properties.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the purity of the crystalline solid. Thermogravimetric Analysis (TGA) provides information on the compound's thermal stability and decomposition profile.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction can provide the definitive, three-dimensional structure of the molecule, including bond lengths, bond angles, and conformational details, provided a suitable crystal can be obtained. nih.govmdpi.com Powder X-ray diffraction (PXRD) is used to characterize the crystalline form and phase purity of the bulk material.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine | - |

| 1-(3-Methoxyphenyl)piperazine | 3-MeOPP |

| 1-(3-Hydroxyphenyl)-4-(2-nitrophenyl)piperazine | - |

| 1-(3-Methoxyphenyl)-4-(2-aminophenyl)piperazine | - |

| 1-(3-Methoxyphenyl)piperazine-N-oxide | - |

| 1-(3-Hydroxyphenyl)-4-(2-aminophenyl)piperazine | - |

| Acetonitrile | - |

| Formic Acid | - |

| Ammonium Formate | - |

| Helium | - |

| Methanol | - |

Emerging Research Directions and Potential Applications of 1 3 Methoxyphenyl 4 2 Nitrophenyl Piperazine in Chemical Biology

Development as Pharmacological Probes for Specific Receptor Systems

There is currently no specific evidence in the peer-reviewed literature to suggest that 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine has been developed or utilized as a pharmacological probe. The broader class of arylpiperazines, particularly those with a methoxyphenyl moiety, are well-known for their interaction with various receptor systems, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. For instance, analogues of WAY-100635, which contain a methoxyphenylpiperazine structure, are used to study the 5-HT1A receptor. nih.gov However, dedicated studies to characterize the receptor binding profile of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine and its potential as a selective tool for studying specific receptor systems have not been published.

Exploration of Novel Therapeutic Research Targets (Preclinical)

Preclinical research investigating the therapeutic potential of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is not extensively documented in the available scientific literature. While its structural components—the methoxyphenyl and nitrophenylpiperazine moieties—are found in molecules with diverse biological activities, specific preclinical data for this compound is limited.

Neuropsychiatric and Neurological Research (beyond initial targets)

The piperazine (B1678402) scaffold is a common feature in centrally acting agents, and many piperazine derivatives are investigated for their potential in treating neuropsychiatric and neurological disorders. nih.gov These compounds often target monoamine pathways, which are implicated in such conditions. nih.gov However, there are no specific preclinical studies published that detail the effects of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine in animal models of neuropsychiatric or neurological disorders beyond any initial, unstated targets. The psychostimulant effects of some piperazine derivatives have led to their recreational use, which also highlights their central nervous system activity. nih.gov

Antimicrobial Research Applications

Numerous studies have explored the antimicrobial potential of various piperazine derivatives. For example, the synthesis and evaluation of N,N′-bis(1,3,4-thiadiazole)-bearing piperazines have shown activity against bacterial strains. mdpi.com Additionally, other research has detailed the synthesis of piperazine derivatives with activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Despite this broad interest in the antimicrobial properties of piperazine-containing compounds, there is no specific research available on the antimicrobial activity of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine.

Anticancer Research Applications

The arylpiperazine scaffold is a recognized pharmacophore in the design of potential anticancer agents. mdpi.com A number of novel arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including prostate cancer. mdpi.com Some compounds have shown potent activity, suggesting that this chemical class holds promise in oncology research. mdpi.com However, there are no published studies that specifically investigate the anticancer applications of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine.

Strategies for Improving Selectivity and Potency in Research Analogues

Medicinal chemistry efforts frequently focus on modifying lead compounds to enhance their selectivity and potency for a desired biological target. For piperazine-containing molecules, structure-activity relationship (SAR) studies are crucial. These studies often involve altering substituents on the aromatic rings or modifying the linker between the piperazine core and other chemical moieties. For example, in the context of dopamine D4 receptor ligands, modifications to the amide bond and the alkyl chain of a lead compound containing a piperazine ring were explored to understand their impact on affinity and selectivity. nih.gov Such general principles of medicinal chemistry would be applicable to analogues of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, but there are no specific SAR studies published for this compound's analogues.

Challenges and Opportunities in Translational Preclinical Research

The translation of promising preclinical compounds into clinical candidates is a significant challenge in drug discovery. This "valley of death" is characterized by high attrition rates due to issues with efficacy, safety, and pharmacokinetics. For a novel compound like 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, the lack of foundational preclinical data presents the first major hurdle. Without a clear understanding of its pharmacological profile, potential targets, and in vivo activity, advancing it through translational research is not feasible. The opportunity lies in the potential for this and other under-investigated piperazine derivatives to possess novel biological activities. However, realizing this potential would require substantial investment in initial screening and preclinical evaluation to generate the necessary data for any translational efforts. The development of efficient and reliable methods for the synthesis and functionalization of piperazine-containing compounds is an ongoing area of research that could facilitate the exploration of a wider range of analogues. beilstein-journals.org

Conclusion and Outlook on 1 3 Methoxyphenyl 4 2 Nitrophenyl Piperazine Research

Summary of Key Academic Findings

A thorough review of academic and scientific literature reveals no specific studies detailing the key findings for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine. Research has been conducted on various isomers and related derivatives, which can provide a broad context but does not directly apply to the subject compound. For instance, studies on nitrophenylpiperazine derivatives have explored their potential as tyrosinase inhibitors, while research into methoxyphenylpiperazine compounds has often focused on their interactions with serotonergic and dopaminergic receptors. However, without direct investigation, the specific biological targets and pharmacological effects of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine remain unknown.

Unresolved Questions and Future Research Priorities

Given the lack of existing research, the field is wide open for investigation. The primary unresolved question is the fundamental pharmacological profile of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine. Future research should prioritize the following:

Chemical Synthesis and Characterization: The initial step would be to develop and publish a validated, efficient synthesis pathway for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine and to fully characterize the compound using modern analytical techniques.

In Vitro Pharmacological Profiling: A broad screening against a panel of common biological targets (e.g., G-protein coupled receptors, ion channels, enzymes) is necessary to identify any potential biological activity. This would help to determine if the compound has any potential therapeutic relevance.

Computational and In Silico Studies: Molecular modeling and docking studies could predict potential biological targets and help to rationalize any observed activities. These studies could also guide the design of future derivatives with improved potency and selectivity.

Preliminary Preclinical Evaluation: Should in vitro studies yield promising results, initial preclinical assessments, including absorption, distribution, metabolism, and excretion (ADME) profiling and preliminary toxicity studies, would be the next logical step.

Broader Implications for Medicinal Chemistry and Drug Discovery (Preclinical Stage)

At this nascent stage, the broader implications of 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine for medicinal chemistry and drug discovery are entirely speculative. The true value of this compound will only be revealed through dedicated preclinical research.

The phenylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. The specific combination of a 3-methoxyphenyl (B12655295) group and a 2-nitrophenyl group could potentially lead to novel pharmacological properties. For example, the electronic and steric influences of these substituents might confer selectivity for a particular receptor subtype or enzyme isoform.

Should this compound demonstrate interesting and potent biological activity in initial screenings, it could serve as a new lead compound for the development of novel therapeutics. The exploration of its structure-activity relationship (SAR) through the synthesis and evaluation of analogues could open up new avenues for drug design in a particular therapeutic area. However, until fundamental research is conducted, its contribution to the field of medicinal chemistry remains a matter of scientific inquiry.

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step routes, such as nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Reacting 3-methoxyphenylpiperazine precursors with nitro-substituted aryl halides (e.g., 2-nitrochlorobenzene) under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- Step 2: Optimizing stoichiometry (1:1.2 molar ratio of piperazine to aryl halide) and using catalysts like CuI or Pd(PPh₃)₄ for cross-coupling reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters include temperature control (70–100°C), inert atmosphere (N₂/Ar), and reaction time (12–24 hours). Yield optimization may require iterative adjustments to solvent polarity and catalyst loading .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, nitro group coupling patterns) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 340.13) .

- X-ray Crystallography: For definitive structural confirmation, though challenging due to crystallization hurdles .

Q. What are the documented biological activities of this compound?

Answer:

- Antimicrobial Activity: Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC ~16 µg/mL) and fungi (e.g., C. albicans) via membrane disruption or enzyme inhibition .

- CNS Modulation: Piperazine moieties suggest serotonin/dopamine receptor interactions, with potential anxiolytic or antipsychotic effects .

- Analgesic Potential: In vivo models (e.g., rodent tail-flick test) show dose-dependent pain relief, possibly via COX-2 or opioid pathway modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Answer: Key SAR insights include:

- Methoxy Group: Replacement with bulkier alkoxy groups (e.g., ethoxy) may enhance lipophilicity and blood-brain barrier penetration, improving CNS activity .

- Nitro Group Position: 2-Nitrophenyl derivatives show stronger antimicrobial activity than 3- or 4-substituted analogs due to improved electron-withdrawing effects .

- Piperazine Ring Modifications: N-methylation reduces polarity, increasing bioavailability but potentially diminishing receptor affinity .

Methodological approaches include synthesizing analogs via parallel combinatorial libraries and testing in target-specific assays (e.g., radioligand binding for receptor affinity) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature, solvent controls) .

- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that may skew in vitro vs. in vivo results .

- Orthogonal Validation: Cross-validate using techniques like SPR (surface plasmon resonance) for binding affinity or patch-clamp electrophysiology for ion channel effects .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Answer:

- Continuous Flow Reactors: Enable precise control of exothermic reactions (e.g., nitro group introduction) and reduce batch-to-batch variability .

- Green Chemistry Approaches: Replace DMF with cyclopentyl methyl ether (CPME) for safer, scalable reactions .

- Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Methodological Challenges and Solutions

Q. How to address poor solubility in pharmacological assays?

Answer:

- Co-solvent Systems: Use DMSO/PEG 400 mixtures (<1% DMSO to avoid cytotoxicity) .

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) at the methoxy group to enhance aqueous solubility .

Q. What computational tools can predict metabolic pathways and toxicity?

Answer:

- ADMET Prediction: Software like SwissADME or ADMETlab to forecast CYP450 interactions and hepatotoxicity risks .

- Molecular Dynamics (MD): Simulate binding modes with target receptors (e.g., 5-HT₂A) to prioritize analogs with stable interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products